molecular formula C11H14N2O B3046146 N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide CAS No. 1203-81-2

N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide

Cat. No.: B3046146
CAS No.: 1203-81-2
M. Wt: 190.24 g/mol
InChI Key: IWTRCPHFVCSGDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide ( 1203-81-2) is a high-purity chemical compound supplied for research purposes. This acetamide derivative, with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol, is built around the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold . The THIQ core is a privileged structure in medicinal chemistry, known for its presence in numerous natural products and synthetic compounds with a broad spectrum of biological activities . Researchers are exploring this and related analogs for their potential in various therapeutic areas, given the known pharmacological significance of the THIQ scaffold, which includes activities such as antitumor, antimicrobial, and central nervous system effects . Synthetic methods for THIQ derivatives often involve classic reactions such as the Pictet-Spengler condensation or Bischler-Napieralski cyclization, allowing for the introduction of diverse substituents and the exploration of structure-activity relationships (SAR) . This product is intended for research and further chemical characterization in a laboratory setting only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research reference purposes.

Properties

IUPAC Name

N-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8(14)13-11-7-12-6-9-4-2-3-5-10(9)11/h2-5,11-12H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTRCPHFVCSGDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CNCC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80477953
Record name N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203-81-2
Record name N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where N-aralkylsulfonamides react with s-trioxane in the presence of a Preyssler heteropolyacid catalyst supported on silica . This method provides excellent yields and is widely used in laboratory settings.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (H₂O₂, TBHP), reducing agents (NaBH₄, LiAlH₄), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional functional groups, while reduction may result in simpler derivatives.

Scientific Research Applications

Neuroprotective Effects

Research indicates that N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide exhibits significant neuroprotective effects. It has been studied for its ability to modulate neurotransmitter systems, particularly in conditions such as Parkinson’s disease and depression. The compound's interaction with NMDA receptors suggests potential therapeutic applications in treating neurodegenerative disorders .

Anticancer Activity

Case studies have demonstrated the compound's anticancer properties. In vitro studies on various cancer cell lines showed that it inhibited cell growth significantly more than control groups. The mechanism of action appears linked to increased apoptosis markers, such as caspase activation and PARP cleavage .

Study Type Findings
Case Study 1AnticancerSignificant inhibition of cell growth in cancer cell lines.
Case Study 2AntimicrobialComparable MICs against Gram-positive and Gram-negative bacteria to established antibiotics.

Antimicrobial Efficacy

The compound has also shown promising antimicrobial activity against various bacterial strains. Studies reveal that it possesses minimum inhibitory concentrations (MICs) similar to established antibiotics, indicating its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes such as cyclin-dependent kinases (CDKs) and dihydrofolate reductase (DHFR), which play crucial roles in cell cycle regulation and DNA synthesis . Additionally, it may interact with other proteins and receptors, contributing to its diverse biological activities.

Comparison with Similar Compounds

The following analysis compares N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide with structurally related tetrahydroisoquinoline derivatives, focusing on substituent effects, synthesis, and biological relevance.

Structural and Functional Group Variations
Compound Name Substituent Position Functional Groups Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
This compound 4-position Trifluoroacetamide C₁₁H₁₁F₃N₂O 244.21 High lipophilicity; potential CNS activity
N-Benzyl-2-(1-{[3-(diethylamino)-4-methoxyphenyl]methyl}-6,7-dimethoxy-THIQ-2-yl)acetamide (30) 1- and 2-positions Diethylamino, methoxy, benzyl C₃₃H₄₂N₄O₅ 586.72 Orexin-1 receptor antagonist (76% yield)
N-(4-phenoxyphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide 1-position Phenoxyphenyl, acetamide C₂₄H₂₂N₂O₂ 370.45 Supplier-listed; structural analog
N-(1,2,3,4-Tetrahydroisoquinolin-6-yl)methanesulfonamide 6-position Methanesulfonamide C₁₀H₁₄N₂O₂S 234.30 Increased acidity vs. acetamide
N‐{[1‐Oxo‐7‐(1H‐pyrazol‐4‐yl)‐THIQ‐3‐yl]methyl}acetamide (3-84) 3- and 7-positions Pyrazole, acetamide C₁₆H₁₇N₅O₂ 285.13 Kinase inhibition (Nek family)

Key Observations :

  • Substituent Position : The 4-position acetamide in the target compound contrasts with 1-, 3-, or 6-position substitutions in analogs. Positional differences significantly impact receptor binding; e.g., 1-position benzyl groups in orexin antagonists enhance selectivity .
  • Functional Groups: Trifluoroacetamide (target) increases lipophilicity vs. non-fluorinated acetamides, while methanesulfonamide () offers greater acidity and solubility. Pyrazole-containing analogs (–6) target kinase active sites .

Key Observations :

  • Yields vary widely (15%–82%), influenced by steric hindrance (e.g., Compound 31’s low yield) and reagent reactivity .
  • Fluorinated analogs like the target compound may require specialized reagents (e.g., acetyl bromide) .

Biological Activity

N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide is a compound belonging to the class of tetrahydroisoquinoline derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C_{11}H_{14}N_{2}O
  • Molecular Weight : Approximately 190.24 g/mol
  • IUPAC Name : this compound

The compound features a bicyclic structure that incorporates a nitrogen atom within its isoquinoline framework, contributing to its unique pharmacological properties.

Research indicates that this compound interacts with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit cyclin-dependent kinases (CDKs) and dihydrofolate reductase (DHFR), which are critical in cell cycle regulation and DNA synthesis.
  • Neurotransmitter Modulation : The compound exhibits neuroprotective effects and modulates neurotransmitter systems, particularly dopamine and serotonin pathways .

Neuroprotective Effects

This compound has demonstrated potential in protecting neuronal cells from damage associated with neurodegenerative disorders. Studies have highlighted its capability to mitigate oxidative stress and inflammation in neuronal tissues .

Anticonvulsant Activity

The compound has shown promise in anticonvulsant applications. Research indicates that certain tetrahydroisoquinoline derivatives possess significant activity against seizures induced by NMDA receptor antagonism .

Antimicrobial Properties

The compound exhibits activity against various pathogens. Its efficacy against bacterial strains suggests potential applications in treating infectious diseases.

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

StudyFindingsImplications
Demonstrated potent dopamine D2 receptor-blocking activityPotential for treating Parkinson's disease and other movement disorders
Exhibited anticonvulsant properties in animal modelsPossible therapeutic application in epilepsy
Showed neuroprotective effects against oxidative stressRelevance in neurodegenerative disease therapies

Applications in Medicine

This compound is being investigated for various therapeutic applications:

  • Neurodegenerative Disorders : Its neuroprotective properties suggest potential use in conditions like Alzheimer's and Parkinson's disease.
  • Pain Management : The compound's analgesic effects may offer new avenues for managing chronic pain conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide derivatives?

  • Answer : Derivatives of this scaffold are typically synthesized via multi-step reactions involving alkylation, amidation, or substitution. For example, alkylation of tetrahydroisoquinoline precursors with iodinated reagents (e.g., 1-iodoethane, 1-iodopropane) in solvents like DCM or DMF yields substituted analogs. Reaction conditions (e.g., stoichiometry, solvent choice) significantly impact yields, as seen in compounds with 15% (using 1 eq 1-iodopropane) vs. 82% yields (using benzyl bromide) . Key steps include:

  • Nucleophilic substitution for introducing alkyl/aryl groups.
  • Amide coupling via reagents like BOP or DIPEA for acetamide formation.
  • Purification via column chromatography or recrystallization.

Q. How is structural confirmation achieved for these compounds?

  • Answer : Structural validation relies on spectroscopic techniques:

  • 1H NMR : Chemical shifts (e.g., δ 2.77–3.01 ppm for tetrahydroisoquinoline protons) and coupling constants confirm substituent positions .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 530 [M+H]⁺) match theoretical masses .
  • HPLC : Monitors purity (>98% in most cases) .

Q. What analytical challenges arise in characterizing these compounds?

  • Answer : Challenges include:

  • Regioselectivity : Differentiating isomers (e.g., 6- vs. 7-substituted tetrahydroisoquinolines) via NOESY or 2D NMR .
  • Stability : Storage at -20°C is recommended to prevent degradation, as noted for related tetrahydroisoquinoline derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

  • Answer : SAR studies focus on modifying substituents at key positions:

  • Position 1 : Benzyl or dipropylamino groups enhance orexin-1 receptor antagonism (e.g., compound 32 in ).
  • Position 6/7 : Methoxy groups improve selectivity for enzyme targets (e.g., carbonic anhydrase) .
  • Acetamide side chain : Bulky substituents (e.g., 4-methoxyphenyl) modulate solubility and binding affinity .
    • Methodology : Use in vitro assays (e.g., receptor binding or enzyme inhibition) paired with molecular docking to validate hypotheses .

Q. How to resolve contradictions in bioactivity data across similar derivatives?

  • Answer : Discrepancies (e.g., variable potency in enzyme assays) may arise from:

  • Stereochemical differences : Enantiomers can exhibit divergent activities; chiral HPLC or X-ray crystallography clarifies configurations .
  • Solubility effects : Poor solubility in assay buffers may mask true activity. Use co-solvents (e.g., DMSO ≤1%) or alternative formulations .
  • Off-target interactions : Profiling against related receptors/enzymes (e.g., orexin-2 or acetylcholinesterase) identifies selectivity .

Q. What strategies improve synthetic yields for low-yielding derivatives?

  • Answer : Low yields (e.g., 15% for compound 31 ) are addressed by:

  • Optimizing stoichiometry : Increasing reagent equivalents (e.g., 3 eq 1-iodoethane raised yield to 76% for compound 30 ).
  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance reactivity in SN2 reactions.
  • Catalysis : Transition metals (e.g., Pd for cross-coupling) or organocatalysts improve efficiency .

Q. How to investigate the mechanism of action for novel derivatives?

  • Answer : Mechanistic studies involve:

  • Target identification : CRISPR-Cas9 knockout models or siRNA silencing to confirm receptor/enzyme dependency .
  • Kinetic assays : Measuring IC₅₀ values for enzyme inhibitors (e.g., acetylcholinesterase) under varying substrate concentrations .
  • Metabolic profiling : LC-MS/MS detects metabolites to rule off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.